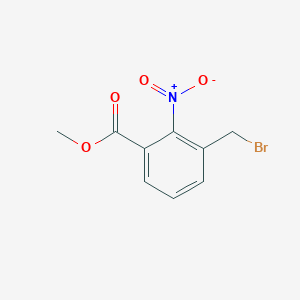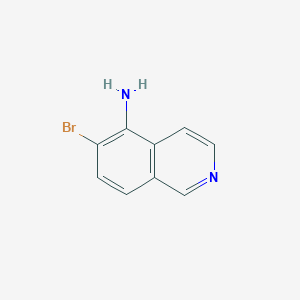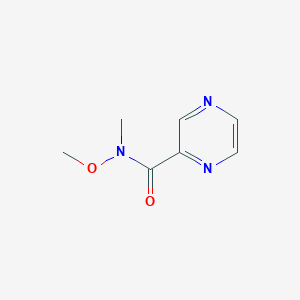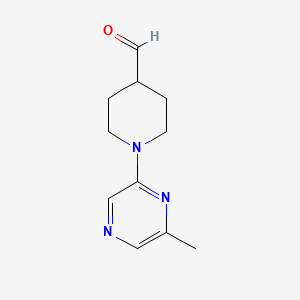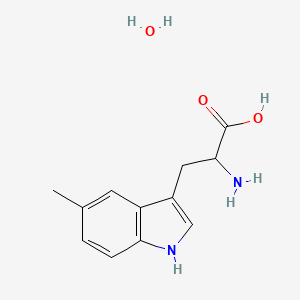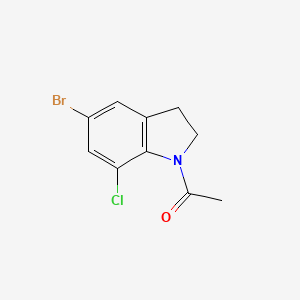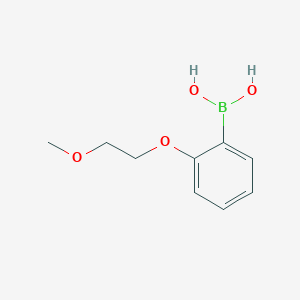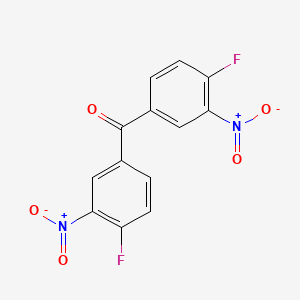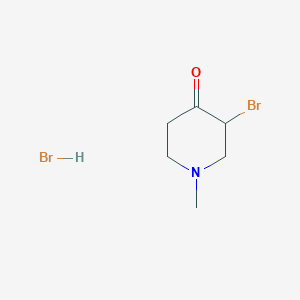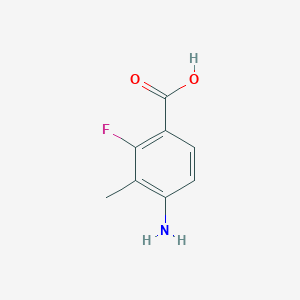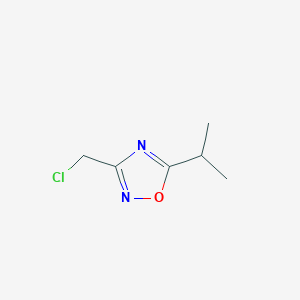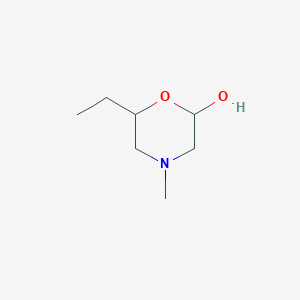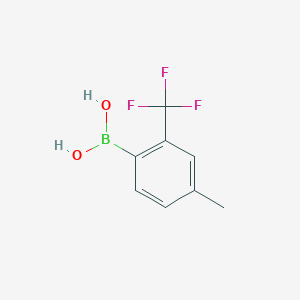
(4-甲基-2-(三氟甲基)苯基)硼酸
描述
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
Chemistry
In chemistry, (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. It serves as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medical research, this compound is used to synthesize bioactive molecules and drug candidates. Its derivatives can exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of advanced materials.
作用机制
Target of Action
The primary target of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-methyl-2-(trifluoromethyl)benzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position on the aromatic ring.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.
Borylation: The lithiated intermediate is then treated with a boron source, typically trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the boronic acid.
Industrial Production Methods
Industrial production of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow processes and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Although less common, the boronic acid group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.
Oxidation: Corresponding phenols.
Reduction: Corresponding alcohols.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the methyl and trifluoromethyl substituents, making it less sterically hindered and less electron-withdrawing.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the trifluoromethyl group, resulting in different electronic properties.
2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the methyl group, affecting its reactivity and steric profile.
Uniqueness
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups. This combination influences its reactivity, making it a versatile reagent in organic synthesis. The trifluoromethyl group is highly electron-withdrawing, which can stabilize intermediates and transition states, while the methyl group provides steric hindrance that can influence selectivity in reactions.
This detailed overview should provide a comprehensive understanding of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid, its preparation, reactions, applications, and unique properties
属性
IUPAC Name |
[4-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOJXIIVCMNOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609595 | |
| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021860-94-5 | |
| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


